molecular formula C8H12O3 B2484011 (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione CAS No. 1932294-45-5

(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione

Cat. No. B2484011
CAS RN: 1932294-45-5
M. Wt: 156.181
InChI Key: FZUGOFLGFLRLQI-FSPLSTOPSA-N
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Description

"(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione" is a complex organic compound, part of a broader class of chemicals known for their unique molecular structures and wide range of chemical properties. This analysis is focused on its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of compounds related to "(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione" involves various chemical reactions, including cycloadditions and condensations. For example, cycloadditions have been employed in the synthesis of chiral spirocyclic 5-arylmethylene-1,3-dioxane-4,6-diones, which serve as novel synthons for enantiomerically pure compounds (Sato et al., 1989). Additionally, one-pot synthesis methods have been developed for the efficient production of 5-phenyl-1,3-dioxane-4,6-dione derivatives, demonstrating the versatility and reactivity of these molecular frameworks (Saidi et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds within this family, including "(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione," often features a 1,3-dioxane ring, which can adopt various conformations. X-ray diffraction analysis has provided insights into these structures, revealing details such as bond lengths, angles, and conformational preferences (Coppernolle et al., 2010).

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, their involvement in cycloaddition reactions and the synthesis of novel compounds with potential applications in various fields has been documented (Sato et al., 1989).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of compounds like "(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione" are crucial for understanding their behavior in different environments and applications. These properties are often determined through experimental studies and contribute to the comprehensive characterization of the compounds (Moncol’ et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for chemical transformations, are fundamental aspects of these compounds. Their chemical versatility is showcased through reactions such as nucleophilic additions, electrophilic substitutions, and cycloadditions, facilitating the synthesis of a wide array of derivatives and related molecules (Saidi et al., 2000).

Scientific Research Applications

Polymer Synthesis

  • Toughening Polylactide: (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione, derived from L-lactide, serves as a dienophile in Diels-Alder reactions, creating novel polymeric alloys with enhanced toughness over PLA (poly(lactic acid)). This process is essential for developing high molecular weight, high Tg polymers (Jing & Hillmyer, 2008).

Organic Synthesis

  • Regioselective Synthesis of Trifluoromethylated Pyrazoles: 1,1,1-Trifluoropentane-2,4-dione, a protected form, undergoes reactions with arylhydrazines to yield pyrazoles. This demonstrates the compound's utility in specific organic synthesis pathways (Lyga & Patera, 1990).

Derivative Synthesis

  • Novel Compound Formation: Reactions involving derivatives like 5-Ethoxymethylene-1,3-dioxane-4,6-dione with isothiosemicarbazone lead to new synthetic methods for producing compounds like 1-(N-alkylidene or benzylideneamino)-1,6-dihydro-2-methylthio-6-pyrimidine (Huang & Liu, 2003).

Analytical Chemistry

  • Characterization of Derivatives: Techniques such as Raman and FT-IR spectroscopy, combined with DFT calculations, are used to study the structural and vibrational properties of Meldrum’s acid derivatives like 5-(5-Ethyl-1,3,4-thiadiazol-2-ylamino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione (Toledo et al., 2015).

Polymer Chemistry

  • Ring-Opening Polymerization: Synthesis of cyclic esters derived from L-malic acid, such as 3-(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione, for ring-opening polymerization (ROP) studies, illustrates the compound's role in creating biodegradable polymers (Pounder & Dove, 2010).

Material Science

  • Core Cross-Linked Polyester Micelles: Derivatives like 5-(4-(prop-2-yn-1-yloxy)benzyl)-1,3-dioxolane-2,4-dione are crucial in synthesizing biodegradable amphiphilic block copolymers for creating core cross-linked micelles, potentially useful in drug delivery (Zhang et al., 2013).

Green Chemistry

  • Solvent-Free Synthesis: The Knoevenagel condensation reaction using o-phthalimide-N-sulfonic acid as a catalyst under ultrasonic irradiation represents an environmentally friendly method for synthesizing derivatives, highlighting the compound's versatility in green chemistry (Lin, Xu, & Liao, 2013).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its physiological effects .

Safety and Hazards

This involves examining the compound’s toxicity, environmental impact, handling precautions, and disposal methods .

Future Directions

This involves discussing potential applications, ongoing research, and unanswered questions about the compound .

properties

IUPAC Name

(5R,6S)-6-ethyl-5-methyloxane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-7-5(2)6(9)4-8(10)11-7/h5,7H,3-4H2,1-2H3/t5-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUGOFLGFLRLQI-FSPLSTOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(=O)CC(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H](C(=O)CC(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione

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